molecular formula C13H11N3O3 B12907172 5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 65183-49-5

5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B12907172
CAS No.: 65183-49-5
M. Wt: 257.24 g/mol
InChI Key: AMRYLFCALUMNPV-UHFFFAOYSA-N
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Description

Properties

CAS No.

65183-49-5

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

5,7-dimethyl-3-phenyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C13H11N3O3/c1-15-11-9(12(17)16(2)13(15)18)10(19-14-11)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

AMRYLFCALUMNPV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NOC(=C2C(=O)N(C1=O)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazinouracils with Electrophilic Reagents

A key method involves the cyclization of 6-arylidenehydrazine-1,3-dimethyluracils with reagents such as thionyl chloride or trifluoroacetic acid (TFA), which promotes ring closure to form the fused pyrazolopyrimidine or isoxazolopyrimidine systems.

  • Procedure: Heating 6-arylidenehydrazine-1,3-dimethyluracils with thionyl chloride in dry benzene leads to the formation of 5,7-dimethyl-3-phenylpyrazolopyrimidine-4,6-dione derivatives, which are structurally close analogs to the target compound.

  • Mechanism: The reaction proceeds via acylation of hydrazone intermediates, followed by intramolecular cyclization and elimination of water, resulting in the fused heterocyclic ring system.

  • Yields and Characterization: Yields around 20-60% have been reported depending on the specific substituents and reaction conditions. Characterization by NMR, mass spectrometry, and melting point analysis confirms the structure.

One-Pot Synthesis via Hydrazone Intermediates

A one-pot synthesis approach involves:

  • Formation of hydrazones by reacting 1,3-dimethyl-6-hydrazinouracil with aromatic aldehydes under acidic conditions.
  • Subsequent heating in trifluoroacetic acid or aqueous ethanol with hydrochloric acid to induce cyclization and rearrangement.

This method yields both the fused pyrazolopyrimidine derivatives and related barbituric acid derivatives as side products.

  • Advantages: This approach simplifies the synthesis by combining multiple steps and allows for structural diversity by varying the aldehyde component.

Substitution and Cyclization on Pyrimidine Precursors

Other methods involve:

  • Starting from 1,3-dimethylpyrimidine-2,4,6-trione derivatives.
  • Introducing substituents such as phenyl groups via condensation reactions.
  • Cyclization with reagents like N-bromosuccinimide or maleic anhydride to form fused ring systems.

These methods are well-documented for related pyrazolo[3,4-d]pyrimidine derivatives and can be adapted for isoxazolo analogs.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Cyclization with Thionyl Chloride 6-arylidenehydrazine-1,3-dimethyluracils Thionyl chloride, dry benzene, heat ~20-60 Produces 5,7-dimethyl-3-phenylpyrazolopyrimidine-4,6-dione; requires careful control
One-pot Hydrazone Cyclization 1,3-dimethyl-6-hydrazinouracil + aldehydes TFA or aqueous ethanol + HCl, heat 20-60 Efficient, allows structural variation; forms pyrazolopyrimidine and barbituric acid derivatives
Substitution & Cyclization Pyrimidine-2,4,6-trione derivatives N-bromosuccinimide, maleic anhydride, reflux 45-58 Used for pyrazolo[3,4-d]pyrimidine derivatives; adaptable for isoxazolo analogs

Research Findings and Analysis

  • Structure-Activity Relationship (SAR): Studies on related 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6-dione derivatives show that rigid fused ring systems with heteroatom substitutions enhance biological activity, suggesting that the isoxazolo fused system could have similar benefits.

  • Reaction Mechanism Insights: The formation of the fused ring involves intermediate acylation and dehydration steps, with hydrazone intermediates playing a crucial role. Acidic conditions favor cyclization, while the choice of solvent and temperature affects yield and purity.

  • Optimization: Reaction conditions such as solvent choice (dry benzene, trifluoroacetic acid, aqueous ethanol), temperature (reflux or controlled heating), and reagent stoichiometry are critical for maximizing yield and minimizing side products.

Chemical Reactions Analysis

5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. .

Scientific Research Applications

5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a specialty chemical with the molecular formula C13H11N3O3C_{13}H_{11}N_3O_3 and a CAS number of 5738-92-1 . It is also known by other names, including NSC681264, CHEMBL1971543, and 3-Phenyl-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione .

While the search results do not provide extensive details specifically on the applications of this compound, they do offer some related context:

  • Availability: Parchem is a supplier that distributes this chemical worldwide .
  • Synonyms: The compound is also known as 5,7-dimethyl-3-phenyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione with the CAS number 65183-49-5 .
  • Related Research: Research has been conducted on pyrimidine derivatives and their potential as inhibitors of human dihydroorotate dehydrogenase (DHODH), based on a phenotypic assay measuring measles virus replication . Additionally, research has explored the synthesis and biological activity of 7-amino-oxazolo[5,4-d]pyrimidine derivatives, investigating their potential as antiviral drugs .
  • ** close analogs** 5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine, a pyrazolo[1,5-a]pyrimidine derivative, has been studied and is available on PubChem .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its mechanism of action include the modulation of cellular processes such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 5738-92-1
  • Molecular Formula : C₁₃H₁₁N₃O₃
  • Molecular Weight : 257.24 g/mol
  • Synonyms: NSC681264, CHEMBL1971543, 3-Phenyl-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione .

This compound belongs to the isoxazolo-pyrimidine dione class, characterized by a fused isoxazole and pyrimidine ring system. Its structural features include:

  • 5,7-Dimethyl groups : Enhance steric bulk and modulate electronic properties.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core : The isoxazole ring (target compound) offers distinct electronic properties compared to thiazole (electron-rich due to sulfur) or oxazole (more polarizable).
  • Substituent Effects : Phenyl groups (target compound) enhance hydrophobicity, whereas thiophene (e.g., compound 9b in ) or methoxy groups improve solubility.

Key Observations :

  • Melting Points : Thiazolo derivatives (e.g., 9b ) have lower melting points (110–122°C) compared to pyrazolo analogs (140–142°C), likely due to reduced crystallinity from flexible thiophene groups .
  • Triazolo derivatives exhibit antiviral activity, highlighting the role of the triazole ring in disrupting viral replication .

Mechanistic and Functional Insights

  • FGFR1 Inhibition : Oxazolo-pyrimidine diones (e.g., N5a-5l ) inhibit FGFR1 by binding to the ATP pocket, with IC₅₀ values <10 μM. The isoxazolo analog’s phenyl group may enhance hydrophobic interactions with the kinase domain .
  • DNA Binding : Pyrazolo derivatives (e.g., 5a ) stabilize DNA via intercalation, a mechanism less likely for the target compound due to its bulky phenyl group .
  • Thionation Reactivity : Triazolo derivatives undergo thionation (e.g., using P₄S₁₀), forming thiadiazolo-pyrimidines with altered bioactivity. The target compound’s isoxazole ring may resist such modifications .

Biological Activity

5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article aims to provide a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. A common synthetic route includes the use of starting materials such as substituted pyrimidines and isoxazoles. The process often employs techniques like Stille coupling and heterocyclization to achieve the desired compound structure.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, a study evaluating various derivatives of isoxazolo-pyrimidine compounds demonstrated that specific analogs exhibited significant cytotoxic effects against multiple cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HCT-15 (Colon Cancer)0.0221Induction of apoptosis via ROS generation
MDA-MB-435 (Melanoma)0.0318Mitochondrial membrane potential alteration
A-549 (Lung Cancer)0.0263Activation of caspase pathways
MCF7 (Breast Cancer)0.0372Cell cycle arrest at G2/M phase

These results indicate that the compound can effectively inhibit cancer cell growth through mechanisms involving reactive oxygen species (ROS) and apoptotic signaling pathways .

Antiviral Activity

In addition to its anticancer potential, the compound has also been evaluated for antiviral activity. While initial assessments showed limited efficacy against SARS-CoV-2 with an EC50 greater than 100 µM, some derivatives demonstrated enhanced activity against other viral targets. The evaluation included molecular docking studies to predict interactions with viral proteins .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : Several studies have indicated that the compound induces apoptosis in cancer cells through caspase activation and mitochondrial dysfunction.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G2/M phase, which is critical for halting proliferation in cancer cells.
  • ROS Generation : The elevation of intracellular ROS levels has been implicated in the induction of apoptosis and cytotoxicity against cancer cells .

Case Studies

A notable case study involved the evaluation of a series of isoxazolo-pyrimidine derivatives where one particular derivative exhibited an IC50 value of 19.56 µM against HT-1080 fibrosarcoma cells. This study utilized various assays including Annexin V staining and caspase activity assays to confirm the apoptotic mechanism .

Q & A

Q. How can one optimize the one-pot synthesis of 5,7-dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6-dione derivatives?

  • Methodological Answer : A one-pot synthesis approach using urea or thiourea as cyclizing agents under high-temperature reflux (200°C) has been effective for related pyrazolo[3,4-d]pyrimidine-diones, yielding 51–74% . Key steps include:
  • Reagent selection : Use phosphoryl chloride (POCl₃) for chlorination to enhance reactivity .
  • Purification : Column chromatography (e.g., 0–20% MeOH/EtOAc gradient) improves purity, as demonstrated for intermediates like 4,6-dichloro-3-ethyl-1-methylpyrazolo[3,4-d]pyrimidine .
  • Yield optimization : Adjust stoichiometry (e.g., 1:2 molar ratio of starting material to POCl₃) and monitor reaction time (≤9 hours for reflux) to minimize side products .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • IR spectroscopy : Identify carbonyl (C=O) stretches at 1670–1721 cm⁻¹ and NH/OH stretches at 3170–3430 cm⁻¹ .
  • ¹H NMR : Look for methyl group signals (δ 1.19–3.96 ppm) and aromatic protons (δ 7–8 ppm) .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z 195–444) and fragmentation patterns to validate purity .
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize targets based on structural analogs:
  • Kinase inhibition : Test against FGFR1 or xanthine oxidase (XO) using enzymatic assays (IC₅₀ determination) .
  • Antimicrobial activity : Use disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, as done for pyrimido[4,5-d]pyrimidine derivatives .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ calculations .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Electron-withdrawing groups (e.g., Cl at para position): Enhance kinase inhibition (e.g., FGFR1 IC₅₀ < 1 µM) but may reduce solubility .
  • Hydroxyl/methoxy groups : Improve DNA-binding affinity via hydrogen bonding, as seen in fused uracil derivatives (e.g., 5c in ).
  • Quantitative analysis : Use comparative molecular field analysis (CoMFA) to model substituent effects on binding .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate interactions with FGFR1’s ATP-binding pocket, focusing on hydrogen bonds with Ala553 and hydrophobic contacts with Leu630 .
  • MD simulations : Assess stability of ligand-target complexes (e.g., 50 ns trajectories in GROMACS) to identify critical residues .
  • Free energy calculations : Apply MM-PBSA to rank binding affinities of derivatives .

Q. How can low yields in multistep syntheses be addressed?

  • Methodological Answer :
  • Intermediate trapping : Use in-situ IR or LC-MS to detect unstable intermediates (e.g., chlorinated species) and optimize quenching .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility during cyclization steps, as shown for pyrazolo[3,4-d]pyrimidines .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate urea-mediated cyclization .

Q. How to resolve contradictions in spectral data between synthetic batches?

  • Methodological Answer :
  • Variable temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) causing signal splitting .
  • X-ray crystallography : Resolve ambiguous NOE correlations by determining crystal structures .
  • Batch comparison : Use PCA (principal component analysis) on FTIR spectra to detect impurities or polymorphs .

Q. What strategies enable scalable synthesis without compromising purity?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors reduce decomposition risks during exothermic steps (e.g., POCl₃ reactions) .
  • Green solvents : PEG-400 enhances yield in one-pot reactions while simplifying purification .
  • Quality control : Implement in-line PAT (process analytical technology) for real-time HPLC monitoring .

Q. How to assess stability under physiological conditions?

  • Methodological Answer :
  • pH-dependent degradation : Incubate in buffers (pH 1–9) and quantify decomposition via LC-MS at 37°C .
  • Light/oxidation tests : Expose to UV-A (320–400 nm) and track peroxide formation with thiobarbituric acid assays .
  • Plasma stability : Use human plasma models to measure half-life (e.g., >6 hours for viable drug candidates) .

Q. How to reconcile contradictory bioactivity data across studies?

  • Methodological Answer :
  • Meta-analysis : Pool data from kinase inhibition assays (e.g., FGFR1 vs. XO) and apply statistical weighting .
  • Cell-line specificity : Validate results across multiple models (e.g., primary vs. immortalized cells) to rule out context-dependent effects .
  • Orthogonal assays : Confirm apoptosis induction via Annexin V staining if MTT results are ambiguous .

Critical Notes

  • Contradictions : reports FGFR1 inhibition for chlorinated derivatives, while highlights antifungal activity for methoxy-substituted analogs. Contextualize bioactivity by target class.
  • Safety : Handle POCl₃ and chlorinated intermediates in fume hoods due to toxicity risks (LD₅₀ = 275 mg/kg in mice) .

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